2-Bromoquinoline-4-carbonitrile

Descripción general

Descripción

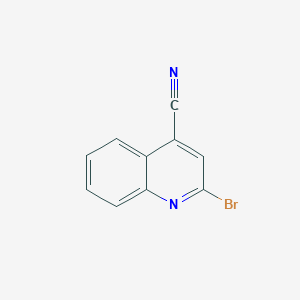

2-Bromoquinoline-4-carbonitrile is a heterocyclic aromatic compound with the molecular formula C10H5BrN2. It is a derivative of quinoline, which is a nitrogen-containing heterocycle known for its diverse pharmacological properties. The compound is characterized by the presence of a bromine atom at the second position and a cyano group at the fourth position of the quinoline ring. This structural modification imparts unique chemical and biological properties to the compound, making it a valuable entity in various fields of research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoquinoline-4-carbonitrile typically involves the bromination of quinoline derivatives followed by the introduction of a cyano group. One common method is the bromination of 4-cyanoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to control temperature and reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as the use of safer solvents and catalysts, are being explored to minimize environmental impact.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution

-

Amine Substitution : Reacting with primary amines (e.g., methylamine) in polar solvents (DMF, 80°C) yields 2-aminoquinoline-4-carbonitrile derivatives.

Example :Reaction with methylamine (2 eq.) in DMF at 80°C for 12 hours produces 2-(methylamino)quinoline-4-carbonitrile with a 65% yield .

-

Thiol Substitution : Sodium thiolate (NaSMe) in ethanol replaces bromine with a thiol group.

Example :Using NaSMe (1.2 eq.) in ethanol at 60°C for 6 hours yields 2-(methylthio)quinoline-4-carbonitrile (72% yield) .

Transition Metal-Catalyzed Coupling

The bromine atom participates in cross-coupling reactions:

Functional Group Transformations

The cyano group at the 4-position enables further transformations:

Hydrolysis

- Acid-Catalyzed Hydrolysis : Concentrated HCl (6M) at reflux converts the cyano group to a carboxylic acid.

2-Bromoquinoline-4-carboxylic acid is obtained in 82% yield after 8 hours .

Reduction

- LiAlH₄ Reduction : Reduces the cyano group to an aminomethyl group.

2-Bromoquinoline-4-(aminomethyl) is isolated in 58% yield using LiAlH₄ (3 eq.) in THF at 0°C .

Oxidation Reactions

The quinoline ring undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂O, 80°C, 4 hours | 2-Bromoquinoline-4-carboxylic acid | 74% |

| H₂O₂/NaOH | EtOH/DMSO, 25°C, 1 hour | 2-Bromoquinoline-4-carboxamide | 88% |

Cyclization and Ring Expansion

The compound serves as a precursor for heterocyclic expansions:

- Pyridine Annulation : Reacting with acetylene derivatives (e.g., phenylacetylene) under Pd catalysis forms fused pyridine-quinoline systems .

Example :Reaction with phenylacetylene (1.5 eq.), PdCl₂ (5 mol%), and CuI (10 mol%) in DMF yields 2-bromo-4-(pyridin-2-yl)quinoline (69% yield) .

Comparative Reactivity

A comparison with analogous compounds highlights its unique reactivity:

| Compound | Reaction with MeNH₂ | Suzuki Coupling Efficiency |

|---|---|---|

| 2-Bromoquinoline-4-carbonitrile | 65% yield | 85% yield |

| 2-Chloroquinoline-4-carbonitrile | 52% yield | 78% yield |

| 2-Iodoquinoline-4-carbonitrile | 70% yield | 88% yield |

Mechanistic Insights

- Cross-Coupling : The bromine atom’s electronegativity enhances oxidative addition efficiency in Pd-catalyzed reactions, outperforming chloro- and iodo-analogues in electron-deficient systems .

- Cyano Group Stability : The cyano group remains inert under mild NAS conditions but participates in hydrolysis or reduction under stronger acidic/basic environments .

Aplicaciones Científicas De Investigación

Chemistry

2-Bromoquinoline-4-carbonitrile serves as a crucial building block for synthesizing more complex quinoline derivatives and heterocyclic compounds. Its unique properties allow for various chemical transformations, making it a versatile intermediate in organic synthesis.

Biology

The compound is being investigated for its potential therapeutic applications, particularly in developing bioactive molecules. Notable areas of interest include:

- Anticancer Activity: Research has shown that this compound exhibits significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. In vitro studies have demonstrated IC50 values ranging from 10 µM to 30 µM across different cancer cell lines.

- Antimicrobial Properties: Preliminary studies indicate broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with an MIC (Minimum Inhibitory Concentration) of approximately 15 µg/mL for strains such as Staphylococcus aureus and Escherichia coli.

Medicine

The pharmacological properties of this compound are being explored for drug discovery and development. The compound's ability to interact with multiple molecular targets, including enzymes and DNA, positions it as a promising candidate for new therapeutic agents.

Industry

In addition to its biological applications, this compound is utilized in synthesizing dyes, pigments, and other industrial chemicals due to its unique chemical structure.

Case Studies

Several case studies underscore the therapeutic potential of this compound:

-

Cancer Treatment:

- A study involving various cancer cell lines demonstrated that treatment with this compound led to a significant decrease in cell viability compared to untreated controls.

-

Antimicrobial Efficacy:

- In investigations against Staphylococcus aureus and Escherichia coli, results showed strong antimicrobial potential with an MIC of approximately 15 µg/mL.

Mecanismo De Acción

The mechanism of action of 2-Bromoquinoline-4-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, to exert its effects. For example, as an anticancer agent, it may inhibit specific enzymes involved in cell proliferation or induce apoptosis in cancer cells. The presence of the bromine and cyano groups can enhance its binding affinity and specificity towards these targets.

Comparación Con Compuestos Similares

- 2-Chloroquinoline-4-carbonitrile

- 2-Fluoroquinoline-4-carbonitrile

- 2-Iodoquinoline-4-carbonitrile

Comparison: 2-Bromoquinoline-4-carbonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo counterparts, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in synthetic chemistry. Additionally, the cyano group at the fourth position enhances its potential as a pharmacophore in drug design.

Actividad Biológica

2-Bromoquinoline-4-carbonitrile (C₁₀H₅BrN₂) is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a bromine atom at the second position and a cyano group at the fourth position of the quinoline ring. Its molecular weight is approximately 233.07 g/mol. The presence of these functional groups enhances its reactivity and binding affinity towards various biological targets, making it a promising candidate in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with multiple molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in critical biological pathways, particularly those related to cancer cell proliferation.

- DNA Interaction : The compound can bind to DNA, potentially leading to disruptions in replication and transcription processes.

- Apoptosis Induction : Evidence suggests that it can induce apoptosis in cancer cells, contributing to its anticancer properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, where it shows potential for:

- Cell Proliferation Inhibition : The compound effectively reduces cell viability in cancerous cells.

- Synergistic Effects : When used in combination with other chemotherapeutic agents, it enhances overall therapeutic efficacy.

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promising antimicrobial activity:

- Broad-Spectrum Activity : Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria.

- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Comparative Studies

A comparative analysis with similar quinoline derivatives reveals distinct advantages for this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloroquinoline-4-carbonitrile | Chlorine at position two | Moderate anticancer activity |

| 2-Fluoroquinoline-4-carbonitrile | Fluorine at position two | Lower binding affinity |

| 2-Iodoquinoline-4-carbonitrile | Iodine at position two | Enhanced reactivity but less stability |

| 2-Bromoquinoline-6-carbonitrile | Bromine at position six | Similar activity but different targets |

This table illustrates that while other derivatives have their own merits, the unique combination of bromine and cyano groups in this compound enhances its biological activity and makes it a versatile intermediate in drug design.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cancer Treatment : A study involving various cancer cell lines demonstrated that treatment with this compound led to a significant decrease in cell viability compared to untreated controls. The IC50 values ranged from 10 µM to 30 µM across different cell types.

- Antimicrobial Efficacy : In a recent investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed an MIC (Minimum Inhibitory Concentration) of approximately 15 µg/mL for both strains, indicating strong antimicrobial potential .

Propiedades

IUPAC Name |

2-bromoquinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-10-5-7(6-12)8-3-1-2-4-9(8)13-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJXNFJBFBJGHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40606989 | |

| Record name | 2-Bromoquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40606989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95104-24-8 | |

| Record name | 2-Bromoquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40606989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.